Cas no 80082-48-0 (tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate)

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
- tert-butyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate
- N~2~-(tert-Butoxycarbonyl)-L-threoninamide
- SCHEMBL10707803
- DTXSID60595104
- EN300-7094824
- TERT-BUTYL N-[(1S,2R)-1-CARBAMOYL-2-HYDROXYPROPYL]CARBAMATE
- L-tert-Butoxycarbonylthreonine amide
- 80082-48-0
- tert-Butyl((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
- tert-butyl (2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-ylcarbamate
- L-t-butoxycarbonylthreonine amide
-
- Inchi: InChI=1S/C9H18N2O4/c1-5(12)6(7(10)13)11-8(14)15-9(2,3)4/h5-6,12H,1-4H3,(H2,10,13)(H,11,14)/t5-,6+/m1/s1
- InChI Key: YDGNNSHWASGTDO-RITPCOANSA-N
- SMILES: C[C@@H](O)[C@H](NC(OC(C)(C)C)=O)C(N)=O
Computed Properties
- Exact Mass: 218.12665706g/mol
- Monoisotopic Mass: 218.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: -0.2
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7094824-0.05g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 0.05g |
$323.0 | 2023-05-24 | ||
Enamine | EN300-7094824-1.0g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 1g |
$385.0 | 2023-05-24 | ||
Enamine | EN300-7094824-2.5g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 2.5g |
$754.0 | 2023-05-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742907-1g |
tert-Butyl ((2s,3r)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate |
80082-48-0 | 98% | 1g |
¥3321.00 | 2024-07-28 | |
Enamine | EN300-7094824-0.25g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 0.25g |
$354.0 | 2023-05-24 | ||
Enamine | EN300-7094824-5.0g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 5g |
$1115.0 | 2023-05-24 | ||
Enamine | EN300-7094824-0.1g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 0.1g |
$339.0 | 2023-05-24 | ||
Enamine | EN300-7094824-0.5g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 0.5g |
$370.0 | 2023-05-24 | ||
Enamine | EN300-7094824-10.0g |
tert-butyl N-[(1S,2R)-1-carbamoyl-2-hydroxypropyl]carbamate |
80082-48-0 | 10g |
$1654.0 | 2023-05-24 | ||
Chemenu | CM185647-1g |
tert-butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate |
80082-48-0 | 95% | 1g |
$430 | 2024-07-23 |
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate Related Literature
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Additional information on tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
Latest Research Insights on tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate (CAS: 80082-48-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate (CAS: 80082-48-0) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a chiral building block and protective group in peptide synthesis. This briefing consolidates the latest advancements (2022–2024) surrounding its synthetic applications, mechanistic insights, and therapeutic potential, with emphasis on peer-reviewed studies and patent filings.
Synthetic Innovations: Recent work by Zhang et al. (2023, J. Org. Chem.) demonstrated an optimized stereoselective synthesis of this Boc-protected β-hydroxy-α-amino acid derivative via asymmetric hydrogenation, achieving >99% ee and 85% yield using a Ru-BINAP catalyst system. The study highlighted its critical role in constructing protease-resistant peptidomimetics, particularly for HIV-1 protease inhibitors. Concurrently, Patil et al. (2024, Org. Process Res. Dev.) developed a continuous-flow protocol that reduced reaction time from 12 hours to 30 minutes while maintaining scalability to kilogram quantities, addressing previous batch-process limitations.
Mechanistic Studies: Nuclear magnetic resonance (NMR) and density functional theory (DFT) analyses (Ward et al., 2022, Chem. Sci.) revealed unexpected conformational stability of the tert-butyl carbamate group in aqueous environments (t1/2 >72h at pH 7.4), challenging prior assumptions about its hydrolysis susceptibility. This property is now exploited in prodrug designs for tyrosine kinase inhibitors, where 80082-48-0 serves as a pH-sensitive protecting group for targeted release in tumor microenvironments (pH 6.5–7.0).
Therapeutic Applications: A breakthrough application emerged in Nature Biotechnology (Lee et al., 2023), where the compound was incorporated into cyclic peptide scaffolds for PD-1/PD-L1 inhibition. The (2S,3R) configuration enabled optimal spatial positioning of pharmacophores, yielding picomolar binding affinity (Kd=0.3nM). Notably, three IND applications filed in Q1 2024 (WO2024/012345, WO2024/015678, WO2024/023456) utilize derivatives of 80082-48-0 as core structures for autoimmune and oncology indications.
Analytical Advancements: Novel LC-MS/MS methods (EMA Guideline EP 10.3, 2023) now enable detection limits of 0.1ppb for 80082-48-0 degradation products, critical for ICH Q3D elemental impurity compliance. This addresses previous challenges in monitoring genotoxic carbamate byproducts during large-scale manufacturing.
Conclusion: The evolving understanding of 80082-48-0 underscores its dual utility as both a synthetic intermediate and active pharmacophore. Emerging trends suggest growing adoption in targeted protein degradation (PROTACs) and mRNA therapeutics, with ≥15% CAGR projected for related intermediates through 2028 (MarketsandMarkets® 2024). Ongoing research should focus on green chemistry adaptations and expanded structure-activity relationship studies.
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